Cas no 34180-85-3 (Benzoic acid,4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester)
![Benzoic acid,4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester structure](https://it.kuujia.com/scimg/cas/34180-85-3x500.png)
34180-85-3 structure
Nome del prodotto:Benzoic acid,4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester
Benzoic acid,4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester
- methyl 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate
- Benzoic acid, 4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)-, methyl ester
- Methyl 4-(2-(4-(2-benzoxazoleyl)phenyl)vinyl)benzoate
- methyl 4-{(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate
- 4-Stilbenecarboxylic acid, 4'-(2-benzoxazolyl)-, methyl ester
- 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-benzoic aci methyl ester
- DTXSID3067819
- Methyl 4'-(2-benzoxazolyl)-4-stilbenecarboxylate
- methyl 4-[2-[4-(2-benzoxazoleyl)phenyl]vinyl]benzoate
- 34180-85-3
- UNII-DM39J122BA
- DM39J122BA
- EINECS 251-865-8
- Q27276474
- METHYL 4-(2-BENZOXAZOLYL)STILBENE-4'-CARBOXYLATE
- Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester
- NS00060654
- Benzoic acid,4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-,methyl ester
-
- Inchi: 1S/C23H17NO3/c1-26-23(25)19-14-10-17(11-15-19)7-6-16-8-12-18(13-9-16)22-24-20-4-2-3-5-21(20)27-22/h2-15H,1H3
- Chiave InChI: PQENDJMQROQKKU-VOTSOKGWSA-N
- Sorrisi: COC(C1C=CC(/C=C/C2C=CC(C3=NC4=CC=CC=C4O3)=CC=2)=CC=1)=O
Proprietà calcolate
- Massa esatta: 355.12091
- Massa monoisotopica: 355.120843
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 518
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.3
- XLogP3: 5.5
Proprietà sperimentali
- Densità: 1.242
- Punto di ebollizione: 510°Cat760mmHg
- Punto di infiammabilità: 262.2°C
- Indice di rifrazione: 1.681
- PSA: 52.33
Benzoic acid,4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester Letteratura correlata
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
34180-85-3 (Benzoic acid,4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester) Prodotti correlati
- 83670-46-6(O-(3-bromophenyl)methylhydroxylamine)
- 1798524-15-8(1-{4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl}-2-methylpropan-1-one)
- 1804745-96-7(Ethyl 3-(aminomethyl)-5-fluoro-2-(trifluoromethoxy)pyridine-4-acetate)
- 1361820-13-4(3-(3,5-Dichlorophenyl)-5-fluoro-2-methoxypyridine)
- 89922-59-8(10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-)
- 2137902-89-5((2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfinyl chloride)
- 1537813-13-0((2-Methyl-1H-benzoimidazol-5-yl)-acetic acid methyl ester)
- 1332598-52-3(2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride)
- 2228441-53-8(2-(2-chloro-1,3-thiazol-5-yl)-1,1-difluoropropan-2-amine)
- 1824282-26-9(tert-butyl N-[2-oxo-1-(thiophen-3-yl)ethyl]carbamate)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
